1-[2-(Trifluoromethyl)phenyl]propan-2-one
Overview
Description
“1-[2-(Trifluoromethyl)phenyl]propan-2-one” is a chemical compound with the molecular formula C10H9F3O . It is also known as 1-[2-(Trifluoromethyl)phenyl]-2-propanol . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3 . This indicates that the compound has a trifluoromethyl group attached to the phenyl ring, and a propan-2-one group attached to the phenyl ring.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.19 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
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1-[2-(trifluoromethyl)phenyl]propan-2-ol
- Application: Similar to the previous compound, this is also used as a building block in organic synthesis .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific reactions involved .
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- Application: Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
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1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
- Application: This compound is part of a suite of reagents developed for late-stage functionalization of pharmaceutically relevant compounds .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific reactions involved .
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- Application: Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products . Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific reactions involved .
-
- Application: Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
- Application: This compound is part of a suite of reagents developed for late-stage functionalization of pharmaceutically relevant compounds .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific reactions involved .
- Application: Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products . Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific reactions involved .
Safety And Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSHYHOLHYKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543544 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
CAS RN |
21235-67-6 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(Trifluoromethyl)phenyl]-2-propanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HVJ2F56C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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